NMDA receptor antagonists: These compounds block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various neurological processes. []
5-HT2 receptor antagonists: This class of compounds blocks the activity of serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, known for its role in various physiological and neurological functions. [, ]
Calcitonin gene-related peptide (CGRP) receptor antagonists: These compounds inhibit the activity of CGRP receptors, primarily the CGRP1 subtype, involved in pain signaling, particularly in migraine. []
Mechanism of Action
Competitive antagonism: Binding to the active site of target receptors, preventing the binding of endogenous ligands. []
Non-competitive antagonism: Binding to an allosteric site on the target receptor, inducing conformational changes that inhibit receptor function. []
Applications
Treatment-resistant depression: GluN2B receptor antagonists have shown potential as rapidly acting antidepressants. []
Migraine: CGRP receptor antagonists, like BIBN4096BS, have demonstrated efficacy in reducing migraine symptoms by blocking CGRP activity in the trigeminal ganglion. [, ]
Pain management: NR2B selective NMDA receptor antagonists have exhibited analgesic effects in animal models of pain. [, ]
Parkinson's disease: NR2B selective NMDA receptor antagonists have shown potential in preclinical models of Parkinson's disease. []
Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). It demonstrates high binding affinity for the GluN2B subunit and selectively inhibits its function. Preclinical studies show that BMS-986169 reduces immobility in the forced swim test, decreases novelty suppressed feeding latency, and increases hippocampal long-term potentiation. []
Relevance: Both BMS-986169 and 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide share a core structure containing a 4-methylbenzyl group attached to a piperidine ring. They differ in the substituents on the piperidine nitrogen and the presence of additional ring systems in BMS-986169. []
Compound Description: BMS-986163 is a phosphate prodrug of BMS-986169, designed to improve aqueous solubility. Like BMS-986169, it acts as a GluN2B NAM. BMS-986163 exhibits similar pharmacological effects to BMS-986169 in preclinical models and is considered a lead candidate for the treatment of treatment-resistant depression. []
Relevance: Similar to BMS-986169, BMS-986163 also shares the core structure of a 4-methylbenzyl group linked to a piperidine ring with 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. It differs in the substituents and the presence of a phosphate group for improved solubility. []
Compound Description: This compound is a potent and selective antagonist of the NR1/2B NMDA receptor. It exhibits anticonvulsant activity in the mouse maximal electroshock test. It demonstrates good central bioavailability and a favorable side-effect profile. []
Relevance: This compound shares a similar core structure with 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, featuring a 4-methylbenzyl group attached to the piperidine ring at the 4-position. The main differences lie in the substituents on the piperidine nitrogen and the presence of two hydroxyl groups in Co 101244/PD 174494. []
Compound Description: This compound is a potent and selective NR2B subtype selective N-methyl-d-aspartate (NMDA) receptor antagonist. It displays good oral bioavailability, brain penetration, and a favorable safety profile. In vivo studies demonstrate efficacy in rodent models of pain, allodynia, and Parkinson’s disease. []
Relevance: This compound shares a common structural motif with 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, specifically the 4-methylbenzyl group linked to a piperidine ring. Differences arise from the substituent on the piperidine nitrogen and the presence of a pyrimidin-2-ylamino group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.